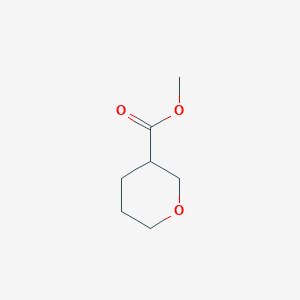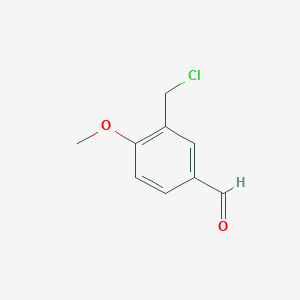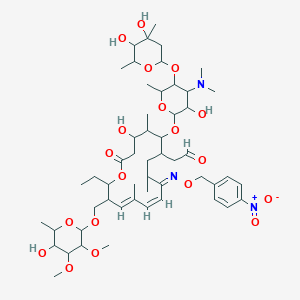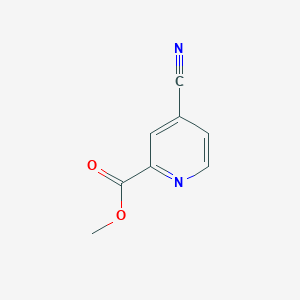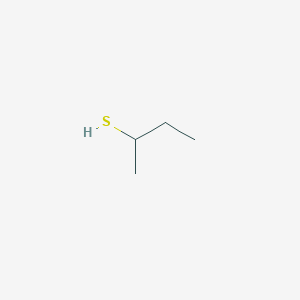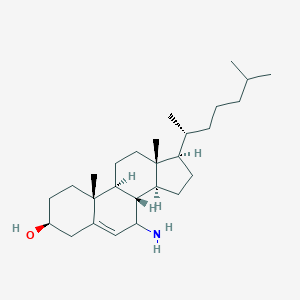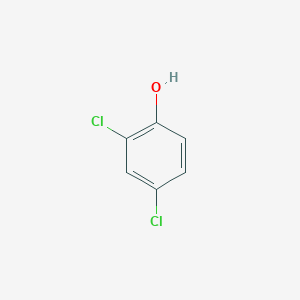
Clethodim Sulfoxide
Overview
Description
Clethodim sulfoxide is a metabolite of clethodim, a selective cyclohexanedione herbicide. Clethodim is widely used for post-emergent control of annual and perennial grasses in various crops such as cotton, coffee, onions, carrots, and soybeans . This compound is formed through the oxidation of clethodim and plays a significant role in the herbicidal activity of clethodim .
Mechanism of Action
Target of Action
Clethodim Sulfoxide primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the pathways of fatty acid biosynthesis .
Mode of Action
This compound, as a selective herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s metabolic processes.
Biochemical Pathways
The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a series of downstream effects, including the inhibition of germination and root growth, as well as changes in the enzymatic activity of catalase and ascorbate peroxidase .
Pharmacokinetics
This compound exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours after administration . The principal route of excretion is the urine (87-93%), with a smaller percentage of the radioactivity (9-17%) eliminated in the feces .
Result of Action
The action of this compound leads to several molecular and cellular effects. It demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes are observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .
Action Environment
This compound is highly soluble in water and has a low volatility . Its action, efficacy, and stability can be influenced by environmental factors such as pH, as it is hydrolytically stable at pH 7 and 9, but hydrolysed at pH 5 .
Biochemical Analysis
Cellular Effects
Studies on Clethodim have shown that it can cause changes in cell function . For instance, it has been observed to inhibit germination and root growth in Allium cepa, a model plant
Molecular Mechanism
Clethodim is known to act after the plant emerges, effectively killing grasses
Temporal Effects in Laboratory Settings
Clethodim has been observed to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Clethodim sulfoxide is synthesized through the oxidation of clethodim. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically occurs in an organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Clethodim sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of clethodim sulfone.
Reduction: this compound can be reduced back to clethodim under specific conditions.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.
Major Products:
Clethodim Sulfone: Formed through further oxidation.
Clethodim: Formed through reduction.
Scientific Research Applications
Clethodim sulfoxide has various applications in scientific research, including:
Comparison with Similar Compounds
Clethodim sulfoxide is unique compared to other similar compounds due to its specific mode of action and selectivity for grasses. Similar compounds include:
Clethodim: The parent compound from which this compound is derived.
Clethodim Sulfone: A further oxidized form of this compound.
Cyclohexanedione Herbicides: Other herbicides in the same chemical family, such as sethoxydim and tralkoxydim.
This compound stands out due to its specific inhibition of acetyl coenzyme A carboxylase and its role as a key metabolite in the herbicidal activity of clethodim .
Properties
IUPAC Name |
2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMGBLIZYILDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?
A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.
Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?
A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and this compound are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.
Q3: Why is there a focus on analyzing this compound alongside Clethodim?
A: this compound is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring this compound levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of this compound helps ensure comprehensive risk assessment for Clethodim use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



